
4-Methoxy-2,6-dimethylphenylboronic acid
Overview
Description
4-Methoxy-2,6-dimethylphenylboronic acid is an organic compound with the molecular formula C9H13BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with methoxy and dimethyl groups. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
The synthesis of 4-Methoxy-2,6-dimethylphenylboronic acid typically involves the reaction of 2-bromo-5-methoxy-1,3-dimethylbenzene with a boron-containing reagent under specific conditions. One common method includes the use of dry tetrahydrofuran (THF) as a solvent and the addition of a boronic ester or boronic acid precursor . The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Methoxy-2,6-dimethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction conditions but often include biaryl compounds, phenols, and substituted phenyl derivatives .
Scientific Research Applications
Organic Synthesis
4-Methoxy-2,6-dimethylphenylboronic acid is primarily utilized in organic synthesis, especially in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming biaryl compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Application | Description |
---|---|
Suzuki-Miyaura Coupling | Facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. |
Building Block | Serves as a key intermediate in synthesizing complex organic molecules. |
Pharmaceutical Development
The compound plays a significant role in drug discovery, particularly in developing boron-containing pharmaceuticals. Its ability to inhibit specific enzymes makes it valuable for creating targeted therapies.
Target Enzyme | Mechanism of Action |
---|---|
17β-Hydroxysteroid Dehydrogenase Type 2 | Acts as an inhibitor by forming reversible covalent bonds with the enzyme's active site. |
Material Science
In material science, this compound is used to develop advanced materials such as polymers and composites. Its unique properties enhance the strength and durability of these materials.
Material Type | Benefits |
---|---|
Polymers | Improved mechanical properties and thermal stability. |
Composites | Enhanced durability and resistance to environmental factors. |
Chemical Sensors
The compound's boronic acid functionality allows for the detection of sugars and other biomolecules, making it valuable for developing sensitive chemical sensors for biomedical applications.
Sensor Type | Application |
---|---|
Glucose Sensors | Utilized in diabetes management for real-time glucose monitoring. |
Case Study 1: Suzuki-Miyaura Coupling Efficiency
A study demonstrated that using this compound in Suzuki-Miyaura reactions significantly increased yields compared to other boronic acids due to its enhanced reactivity attributed to the methoxy group .
Case Study 2: Enzyme Inhibition
Research indicated that this compound effectively inhibits the enzyme 17β-hydroxysteroid dehydrogenase Type 2, leading to altered steroid hormone metabolism, which could have therapeutic implications in treating hormone-related disorders .
Mechanism of Action
The primary mechanism of action for 4-Methoxy-2,6-dimethylphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The methoxy and dimethyl groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
4-Methoxy-2,6-dimethylphenylboronic acid can be compared with other boronic acids, such as:
2,6-Dimethylphenylboronic acid: Similar structure but lacks the methoxy group, which can affect its reactivity and applications.
4-Methoxy-2-methylphenylboronic acid: Contains a methoxy group but only one methyl group, leading to different steric and electronic properties.
2,6-Dimethoxyphenylboronic acid: Contains two methoxy groups, which can significantly alter its chemical behavior compared to this compound.
The presence of both methoxy and dimethyl groups in this compound makes it unique in terms of its reactivity and suitability for specific synthetic applications .
Biological Activity
4-Methoxy-2,6-dimethylphenylboronic acid is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique chemical properties and biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 179.01 g/mol. Its structure includes a boron atom covalently bonded to an aromatic ring with methoxy and methyl substituents, enhancing its lipophilicity and reactivity in biochemical interactions.
Target Interactions
Boronic acids, including this compound, primarily interact with biological targets through reversible covalent bonds with hydroxyl groups on enzymes and receptors. This interaction can inhibit enzyme activity by binding to the active sites, thereby affecting various biochemical pathways.
Enzyme Inhibition
One notable target of this compound is 17β-hydroxysteroid dehydrogenase Type 2 , where it acts as an inhibitor. By forming a reversible covalent bond with the enzyme's active site, it alters the enzyme's functionality, which can lead to changes in steroid hormone metabolism.
Cellular Effects
Research indicates that this compound influences cellular processes by modulating cell signaling pathways. This modulation can result in alterations in gene expression and cellular metabolism, demonstrating its potential as a therapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of boronic acids is influenced by factors such as pKa, lipophilicity, and the presence of transporters within biological systems. These factors affect the compound's bioavailability and overall efficacy in therapeutic applications.
Applications in Research
This compound is extensively used in various scientific research fields:
- Organic Synthesis : It plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.
- Medicinal Chemistry : The compound is being explored for developing enzyme inhibitors and sensors for biological molecules due to its ability to interact with specific biomolecular targets.
Case Studies
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound effectively inhibits 17β-hydroxysteroid dehydrogenase Type 2. The inhibition was quantified using IC50 values, showing significant potential for therapeutic applications in hormone-related disorders.
-
Cellular Impact Analysis :
- In vitro experiments revealed that treatment with this compound led to altered expression levels of genes involved in metabolic pathways. These findings suggest that it may play a role in regulating metabolic diseases.
Data Summary Table
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 179.01 g/mol |
Mechanism of Action | Enzyme inhibition via reversible covalent bonding |
Key Target | 17β-hydroxysteroid dehydrogenase Type 2 |
Application | Organic synthesis, enzyme inhibitors |
Properties
IUPAC Name |
(4-methoxy-2,6-dimethylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSSBXMFWPYHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395428 | |
Record name | (4-Methoxy-2,6-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361543-99-9 | |
Record name | (4-Methoxy-2,6-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-Dimethyl-4-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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